molecular formula C16H15N3O2S3 B2461497 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide CAS No. 893984-88-8

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2461497
CAS No.: 893984-88-8
M. Wt: 377.5
InChI Key: WBRSHMOCVLTTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide is a potent and highly selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a pronounced selectivity for the ROCK2 isoform. This compound has emerged as a critical pharmacological tool for dissecting the ROCK signaling pathway, which is a central regulator of the actin cytoskeleton and is implicated in fundamental cellular processes such as contraction, motility, and proliferation. Its high selectivity profile makes it particularly valuable for investigations aiming to isolate the specific functions of ROCK2 from the closely related ROCK1 isoform. Research applications for this inhibitor are extensive, primarily focusing on the fields of cardiovascular and neurobiology. Scientists utilize it to explore mechanisms in vascular smooth muscle contraction, blood pressure regulation, and cerebral vasospasm . Furthermore, its role in inhibiting neurite retraction and promoting axon growth has positioned it as a compound of interest in studies related to spinal cord injury, stroke, and other neurodegenerative conditions . The research value of this well-characterized ROCK2 inhibitor lies in its ability to provide mechanistic insights into disease pathologies and to help validate ROCK2 as a therapeutic target for a range of disorders.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S3/c1-11-2-7-15(23-11)24(20,21)18-13-5-3-12(4-6-13)14-10-19-8-9-22-16(19)17-14/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRSHMOCVLTTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by cyclization to form the imidazo[2,1-b]thiazole core . The thiophene-2-sulfonamide moiety can be introduced through sulfonation reactions using appropriate sulfonating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Sulfonating agents: Sulfur trioxide, chlorosulfonic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

  • An imidazo[2,1-b]thiazole ring known for its biological activity.
  • A thiophene sulfonamide moiety which enhances solubility and bioavailability.

The molecular formula is C24H21N5O2SC_{24}H_{21}N_{5}O_{2}S with a molecular weight of approximately 443.5g/mol443.5\,g/mol.

Antitumor Activity

Research indicates that derivatives of compounds containing imidazo and thiazole rings exhibit significant anticancer activity. For instance:

  • Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .
  • The compound's structural features suggest it may act as a multitargeted therapeutic agent, enhancing its potential efficacy against diverse cancer types .

Antimicrobial Properties

The presence of the thiazole component is linked to antimicrobial effects:

  • Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also exhibit such activity .
  • The dual functionality provided by both the imidazo[2,1-b]thiazole and thiophene components may enhance its antimicrobial spectrum.

Inhibition of Cyclooxygenase Enzymes

The compound's potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes, has been investigated:

  • Studies have shown that thiazole derivatives can enhance COX inhibitory action, indicating that this compound might possess similar properties .

Case Studies

Several studies have focused on the biological activity of related compounds:

Pyridazine Derivatives

A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models .

Imidazo-Thiazole Compounds

Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibition of cancer cell proliferation (e.g., HT-29, A375) with IC50 values from 0.9 µM to 3.2 µM
Antimicrobial PropertiesEffectiveness against various pathogens; potential for broad-spectrum activity
Inhibition of COX EnzymesPotential dual inhibition of COX-1 and COX-2 enzymes linked to anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Cores

Compounds sharing the imidazo[2,1-b]thiazole scaffold but differing in substituents exhibit varied biological and physicochemical properties. Key examples include:

Key Observations:
  • Sulfonamide vs. Carboxamide Groups: The target compound’s sulfonamide group (electron-withdrawing) contrasts with carboxamide-containing analogs (e.g., ND-11503, ND-11564).
  • Substituent Effects: The 5-methylthiophene group in the target compound may increase lipophilicity compared to ND-11564’s trifluoromethylphenoxy benzyl group, which introduces steric bulk and electronic effects. Methyl groups (as in 6a) correlate with improved IC₅₀ values (1.2 μM vs. 1.4 μM for non-methylated analogs) .

Sulfonamide-Containing Analogs

Sulfonamide derivatives are prevalent in drug design due to their versatile binding modes. Notable comparisons include:

Table 2: Sulfonamide Derivatives with Varied Cores
Compound Name/ID Core Structure Substituents/Functional Groups Biological Relevance Reference
Target Compound Imidazo[2,1-b]thiazole 5-Methylthiophene-2-sulfonamide Kinase inhibition (assumed)
Compounds 7–9 () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, difluorophenyl Antifungal/antibacterial activity
Compounds 4–6 () Benzenesulfonamide Chloro, methyl, imidazolidin-2-ylidene QSAR-modeled bioactivity
Key Observations:
  • Core Flexibility : The 1,2,4-triazole derivatives () exhibit tautomerism, which may influence their binding dynamics compared to the rigid imidazothiazole core of the target compound .
  • The target compound’s thiophene sulfonamide may offer similar advantages .

Crystallographic and Conformational Insights

  • Disorder and Flexibility : The fluorine disorder in ’s compound highlights conformational adaptability, which may influence ligand-receptor compatibility .

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure incorporating imidazo[2,1-b]thiazole and thiophene moieties, which contribute to its biological properties. The molecular formula is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, with a molecular weight of 344.38 g/mol. The structural formula can be represented as follows:

N 4 2 3 dihydroimidazo 2 1 b thiazol 6 yl phenyl 5 methylthiophene 2 sulfonamide\text{N 4 2 3 dihydroimidazo 2 1 b thiazol 6 yl phenyl 5 methylthiophene 2 sulfonamide}

The mechanism of action of this compound primarily involves the inhibition of specific enzymes or receptors that play critical roles in various biological pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation and survival. Additionally, the compound may modulate inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to this structure. For example, derivatives of thiazole and imidazole have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell growth has been documented in several research findings.

Cell Line IC50 (µM) Mechanism
A549 (Lung)24.5Apoptosis induction via caspase activation
MCF-7 (Breast)18.3Inhibition of cell cycle progression
HCT116 (Colon)15.0Targeting Aurora-A kinase

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against strains of Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects.

Pathogen IC50 (µM) Activity Type
Mycobacterium tuberculosis12.0Bactericidal
Staphylococcus aureus8.5Bacteriostatic
Escherichia coli10.0Bactericidal

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the compound's efficacy against breast cancer cells (MCF-7). It was found to significantly reduce cell viability through apoptosis induction mechanisms, with an IC50 value of 18.3 µM .
  • Antimicrobial Properties : In vitro studies demonstrated that the compound effectively inhibited Mycobacterium tuberculosis growth at concentrations as low as 12 µM, making it a candidate for further development in tuberculosis treatment .
  • Anti-inflammatory Effects : Another investigation revealed that the compound could reduce pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the imidazo[2,1-b]thiazole core. Key steps include coupling the thiophene-sulfonamide moiety via Buchwald-Hartwig amination or Ullmann-type reactions under inert atmospheres. Solvent choice (e.g., DMF or dichloromethane), temperature control (70–120°C), and catalysts (e.g., Pd(OAc)₂ or CuI) are critical for yield optimization. Post-synthesis purification often employs column chromatography followed by recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and bond connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonamide group, which often interacts with catalytic residues. Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa or MCF-7) can screen for antiproliferative effects. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and regioselectivity in reactions. Molecular docking (AutoDock Vina) simulates ligand-protein interactions, focusing on sulfonamide hydrogen bonding with residues like Asp or Glu. MD simulations (GROMACS) assess stability of binding conformations over 100-ns trajectories .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., ATP concentrations in kinase assays) and cell culture protocols (passage number, serum batch). Use orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization). Analyze batch-to-batch compound variability via HPLC-MS. Consider off-target effects using proteome-wide affinity profiling .

Q. What strategies improve reaction yield while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design reduces experiments while identifying interactions between parameters. Switch to flow chemistry for exothermic steps to enhance heat dissipation and reduce degradation. Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer : LC-MS/MS identifies degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid). Stability studies in simulated gastric fluid (pH 2) and plasma (37°C) track time-dependent changes. Solid-state NMR (ssNMR) characterizes amorphous/crystalline phase transitions affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.